Bim-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

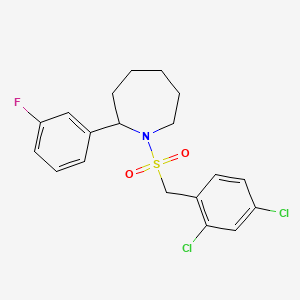

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20Cl2FNO2S |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

1-[(2,4-dichlorophenyl)methylsulfonyl]-2-(3-fluorophenyl)azepane |

InChI |

InChI=1S/C19H20Cl2FNO2S/c20-16-9-8-15(18(21)12-16)13-26(24,25)23-10-3-1-2-7-19(23)14-5-4-6-17(22)11-14/h4-6,8-9,11-12,19H,1-3,7,10,13H2 |

InChI Key |

SFVNBTZMJWQDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(N(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of Bim-IN-1: A Technical Guide

For Immediate Release

A Deep Dive into the Action of a Novel Bim Expression Inhibitor

Researchers and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of Bim-IN-1, a potent and specific inhibitor of the pro-apoptotic protein Bim. This document outlines the core mechanism, quantitative data, experimental methodologies, and the intricate signaling pathways affected by this novel compound.

This compound, a member of the N-benzylsulfonyl-2-phenylazepane class of molecules, has been identified as a significant inhibitor of Bim expression.[1] This guide synthesizes the current understanding of its function, providing a valuable resource for scientists working in apoptosis, cancer biology, and cardiovascular research.

Core Mechanism of Action

This compound acts by potently suppressing the expression of the pro-apoptotic Bcl-2 family member, Bim.[1] Upregulation of Bim is a critical event in the induction of apoptosis in various cell types, including cardiomyocytes under stress.[1] By inhibiting Bim expression, this compound effectively blocks a key pathway leading to programmed cell death.

While the precise molecular target of this compound is the subject of ongoing investigation, recent studies on structurally related compounds suggest a potential interaction with Wdr3, a regulator of the Hippo signaling pathway. This pathway is known to control organ size and cell proliferation, and its dysregulation is implicated in cancer. The inhibition of Bim expression by this compound is likely achieved through the modulation of transcription factors that regulate the Bim gene promoter.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Value | Cell Type | Conditions | Reference |

| Bim Expression Inhibition | Reduced to 7% of control | Cardiomyocytes | 10 µM, Chronic beta-adrenergic receptor activation | [1] |

| Bim Expression Inhibition | Strong reduction | Mouse Embryonic Fibroblasts | 25 µM and 50 µM, 72 hours | |

| Protein Kinase A (PKA) Inhibition | Little inhibitory effect | Not specified | Not specified | [1] |

| Toxicity | Minimal | Mouse Embryonic Fibroblasts | 25 µM and 50 µM, 72 hours |

Signaling Pathways

The regulation of Bim expression is a complex process involving multiple signaling cascades. This compound is believed to intervene in one or more of these pathways to exert its inhibitory effect.

Transcriptional Regulation of Bim

The Bim gene is primarily regulated at the transcriptional level by a host of transcription factors, most notably FOXO3a. Survival signals, often mediated by pathways like PI3K/Akt, lead to the phosphorylation and inactivation of FOXO3a, preventing its translocation to the nucleus and subsequent activation of Bim transcription. Conversely, the absence of survival signals or the presence of pro-apoptotic stimuli allows FOXO3a to enter the nucleus and drive Bim expression.

Other signaling pathways, including the JNK and ERK/MAPK pathways, also play crucial roles. The JNK pathway can promote Bim expression, while the ERK/MAPK pathway can lead to the phosphorylation and subsequent proteasomal degradation of the Bim protein, thereby reducing its pro-apoptotic activity.

The proposed mechanism of this compound involves the upstream modulation of these signaling pathways, ultimately leading to a decrease in the transcriptional activation of the Bim gene.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental methodologies likely employed in the characterization of this compound, based on standard practices in the field.

Cell Culture and Treatment

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) or primary cardiomyocytes are suitable cell models.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Bim Expression: To study the inhibitory effect of this compound, Bim expression is induced by stimuli such as serum starvation or treatment with a beta-adrenergic receptor agonist (e.g., isoproterenol for cardiomyocytes).

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at the desired concentrations (e.g., 10 µM, 25 µM, 50 µM) for the specified duration (e.g., 72 hours). Control cells are treated with the vehicle (DMSO) alone.

Western Blot Analysis for Bim Expression

This technique is used to quantify the levels of Bim protein.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bim. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and Bim protein levels are normalized to the loading control.

Cell Viability and Toxicity Assays

To assess the cytotoxic effects of this compound, standard cell viability assays are performed.

-

MTT or MTS Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After the treatment period, MTT or MTS reagent is added. The conversion of the reagent to a colored formazan product by viable cells is measured using a microplate reader.

-

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are harvested, stained with trypan blue, and the percentage of viable (unstained) cells is determined using a hemocytometer or an automated cell counter.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the study of apoptosis and a potential therapeutic lead for conditions characterized by excessive cell death, such as heart failure. Its ability to specifically inhibit Bim expression with minimal off-target effects and low toxicity makes it a valuable compound for further investigation.

Future research should focus on the definitive identification of the direct molecular target of this compound. Elucidating the precise mechanism by which it downregulates Bim expression will provide deeper insights into the regulation of apoptosis and may open new avenues for the development of novel therapeutics. In vivo studies are also warranted to evaluate the efficacy and safety of this compound in preclinical models of disease.

References

Bim-IN-1: A Potent Inhibitor of Bim Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Bim-IN-1, a novel small molecule inhibitor of Bim expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pro-apoptotic protein Bim.

Introduction

Bim (Bcl-2 interacting mediator of cell death) is a pro-apoptotic member of the Bcl-2 family of proteins, playing a crucial role in the intrinsic pathway of apoptosis. As a BH3-only protein, Bim functions by binding to and neutralizing anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), thereby allowing the activation of pro-apoptotic effector proteins Bax and Bak. The upregulation of Bim has been implicated in various pathological conditions, including cardiomyocyte apoptosis in heart failure.[1] Consequently, the targeted inhibition of Bim expression presents a promising therapeutic strategy. This compound has emerged as a potent and specific small molecule inhibitor of Bim expression, demonstrating significant potential in preclinical models.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that while specific IC50 values for Bim expression inhibition and cytotoxicity are not publicly available, the existing data demonstrates a significant and potent dose-dependent effect.

| Parameter | Cell Line | Concentration | Effect | Duration | Reference |

| Bim Expression Inhibition | Cardiomyocytes | 10 µM | Reduces Bim expression to 7% of control | Not Specified | [1] |

| Bim Expression Inhibition | Mouse Embryonic Fibroblasts | 25 µM | Strong reduction of Bim expression levels | 72 hours | [2] |

| Bim Expression Inhibition | Mouse Embryonic Fibroblasts | 50 µM | Strong reduction of Bim expression levels | 72 hours | [2] |

| Parameter | Result | Reference |

| Protein Kinase A (PKA) Inhibition | Little inhibitory effect | [2][3] |

| General Toxicity | Minimal toxicity observed | [2][3] |

Signaling Pathways

Bim expression is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its potential therapeutic applications.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of Bim inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.

Western Blotting for Bim Expression

This protocol outlines the basic steps for assessing Bim protein levels in cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or vehicle control for the desired duration (e.g., 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bim overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to normalize for protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the Bim signal to the loading control.

Cell Viability Assay

This protocol describes a general method to assess the effect of this compound on cell viability, for example, using a tetrazolium-based (MTT or WST-1) assay.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with untreated cells.

-

Incubation: Incubate the plate for a period that corresponds to the treatment duration in other assays (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Reagent Addition: Add the cell viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

-

Incubation for Color Development: Incubate the plate for a specified time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. If using MTT, a solubilization step with DMSO or a similar solvent is required.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Conclusion

This compound is a promising pharmacological tool for studying the role of Bim in various biological processes and holds potential for therapeutic development, particularly in diseases characterized by excessive apoptosis. Its ability to potently and specifically inhibit Bim expression with minimal toxicity makes it a valuable lead compound for further investigation. Future studies should focus on elucidating its precise mechanism of action, defining its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its efficacy in relevant disease models.

References

The Role of Bim-IN-1 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Bim (Bcl-2 interacting mediator of cell death) is a potent pro-apoptotic BH3-only protein that plays a critical role in initiating apoptosis in response to a wide array of cellular stresses, including growth factor withdrawal and signals from oncogenic pathway inhibitors. Its activity is tightly controlled at both the transcriptional and post-translational levels. Dysregulation of Bim is implicated in various diseases, including cancer, where its suppression can lead to cell survival and chemoresistance.

Bim-IN-1 has emerged as a valuable chemical probe for studying the role of Bim in apoptosis. It is a potent and specific small molecule inhibitor of Bim expression, offering a powerful tool to investigate the consequences of reduced Bim levels in various cellular contexts. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in apoptosis research.

Core Concepts: The Apoptotic Machinery and the Role of Bim

The intrinsic pathway of apoptosis is primarily regulated by the Bcl-2 family of proteins, which can be categorized into three subgroups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.

-

Pro-apoptotic BH3-only proteins: (e.g., Bim, Bid, Puma) which act as sensors of cellular stress and initiate apoptosis by either directly activating Bax/Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.

Bim is a crucial member of the BH3-only protein family. It can bind to all anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce apoptosis. The expression and activity of Bim are regulated by various signaling pathways, making it a key integrator of apoptotic signals.

This compound: A Potent Inhibitor of Bim Expression

This compound belongs to a class of N-benzylsulfonyl-2-phenylazepanes and has been identified as a potent inhibitor of Bim expression.[1] It effectively reduces the cellular levels of the Bim protein, thereby inhibiting its pro-apoptotic function.

Quantitative Data

The following table summarizes the available quantitative data on the activity of this compound. It is important to note that comprehensive dose-response data, including IC50 values for the inhibition of Bim expression across various cell lines, are not yet widely available in the public domain and would likely be found in the primary research article and its supplementary information.

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| This compound | Bim Expression (unspecified method) | Cardiomyocytes | 10 µM | Reduced Bim expression to 7% of control | [1] |

| This compound | Bim Expression (unspecified method) | Mouse Embryonic Fibroblasts | 25 µM, 50 µM | Strong reduction of Bim expression levels |

Signaling Pathways

The Intrinsic Apoptosis Pathway and the Central Role of Bim

The following diagram illustrates the central role of Bim in the intrinsic apoptotic pathway. Bim acts as a critical initiator by neutralizing anti-apoptotic Bcl-2 family members, thereby allowing the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: The central role of Bim in the intrinsic apoptosis pathway.

Putative Mechanism of Action of this compound

The precise molecular mechanism by which this compound inhibits Bim expression has not been fully elucidated in publicly available literature. It may act at the transcriptional level by interfering with transcription factors that regulate the BIM promoter, or it could act post-transcriptionally to destabilize BIM mRNA or inhibit its translation. The diagram below presents a hypothetical model where this compound interferes with the transcriptional activation of the BIM gene.

Caption: Hypothetical mechanism of this compound action on Bim expression.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Western Blotting for Bim Expression

This protocol is for assessing the levels of Bim protein in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Bim

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.

Materials:

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for Western blotting. Include positive (e.g., staurosporine) and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the role of this compound in sensitizing cancer cells to an anti-cancer drug.

Caption: Workflow to test this compound as a sensitizer to anti-cancer drugs.

Conclusion

This compound is a valuable research tool for dissecting the intricate role of Bim in apoptosis. As a potent inhibitor of Bim expression, it allows for the controlled reduction of Bim protein levels, enabling researchers to study the downstream consequences on cell survival and death. The experimental protocols and workflows provided in this guide offer a framework for utilizing this compound to investigate its potential as a therapeutic agent, particularly in the context of sensitizing cancer cells to existing therapies. Further research to elucidate its precise mechanism of action and to obtain comprehensive quantitative data will undoubtedly enhance its utility in the field of apoptosis research and drug development.

References

An In-depth Technical Guide on the Interaction Between Bim-IN-1 and Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the effect of Bim-IN-1 on Protein Kinase A (PKA) activity. It clarifies the function of this compound, distinguishes it from similar compounds, and details the established biological relationship between the pro-apoptotic protein Bim and the PKA signaling pathway.

Executive Summary

Contrary to the implied premise of a direct inhibitory effect, this compound is a potent inhibitor of the expression of the pro-apoptotic protein Bim and is reported to have minimal to no direct inhibitory activity on Protein Kinase A (PKA).[1] A potential source of confusion arises from its name being similar to BIM-1 (Bisindolylmaleimide I), a known Protein Kinase C (PKC) inhibitor with weak off-target effects on PKA at significantly higher concentrations. The primary scientifically established connection between PKA and Bim involves the upregulation of Bim protein expression through the cAMP/PKA signaling pathway, which is a critical mechanism for inducing apoptosis in various cell types.[2][3][4] This guide will elucidate these distinct mechanisms, present relevant quantitative data, provide detailed experimental protocols, and visualize the pertinent biological pathways.

Clarification of Compound Identities and Primary Functions

To ensure clarity, it is essential to differentiate between three distinct entities:

-

This compound: A small molecule inhibitor designed to reduce the expression of the Bim (BCL2L11) protein.[1] Its primary mechanism is to suppress the transcription or translation of the BIM gene, thereby lowering the cellular levels of the pro-apoptotic Bim protein.

-

BIM-1 (Bisindolylmaleimide I or GF 109203X): A well-characterized, cell-permeable, and potent inhibitor of Protein Kinase C (PKC) isoforms.[5][6] It acts as an ATP-competitive inhibitor. While it is highly selective for PKC, it can inhibit PKA, but with a much lower potency.[7][8]

-

Bim (BCL2L11): A pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family. Bim plays a crucial role in initiating the intrinsic pathway of apoptosis. Its expression and activity are tightly regulated by various signaling pathways, including the PKA pathway.[2][9]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and BIM-1 to highlight their distinct biological activities.

Table 1: Activity of this compound on Bim Expression

| Compound | Cell Line | Concentration (µM) | Duration (hours) | Outcome |

| This compound | Mouse Embryonic Fibroblasts | 25 | 72 | Strong reduction of Bim expression levels[1] |

| This compound | Mouse Embryonic Fibroblasts | 50 | 72 | Strong reduction of Bim expression levels[1] |

Table 2: Comparative Inhibitory Activity of BIM-1 (Bisindolylmaleimide I)

| Compound | Target Kinase | IC₅₀ | Notes |

| BIM-1 | PKCα | 20 nM[5] | Potent and primary target |

| BIM-1 | PKCβI | 17 nM[5] | Potent and primary target |

| BIM-1 | PKCβII | 16 nM[5] | Potent and primary target |

| BIM-1 | PKCγ | 20 nM[5] | Potent and primary target |

| BIM-1 | Protein Kinase A (PKA) | 2 µM [7][8] | ~100-fold less potent than against PKC |

| BIM-1 | GSK-3 | 170-360 nM[8][10] | Significant off-target activity |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that while BIM-1 has a documented (though weak) inhibitory effect on PKA, This compound's reported activity is the reduction of Bim protein expression, with little to no direct effect on PKA activity .[1]

Signaling Pathway: PKA-Mediated Upregulation of Bim

The most significant interaction between PKA and Bim is the transcriptional upregulation of the BIM gene mediated by the cAMP/PKA pathway. This signaling cascade is a key mechanism for inducing apoptosis in lymphoid cells and other cell types.[2][3]

Pathway Description:

-

Activation: An external stimulus (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.

-

Transcription Factor Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate transcription factors, most notably CREB (cAMP response element-binding protein).[4]

-

Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter region of target genes, including BIM, initiating its transcription.[4]

-

Bim Protein Expression and Apoptosis: Increased levels of Bim protein lead to the neutralization of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic effectors like Bax and Bak, ultimately triggering the mitochondrial pathway of apoptosis.[9]

Signaling Pathway Diagram:

Experimental Protocols

This protocol provides a general framework for assessing the effect of a compound like this compound on the cellular levels of Bim protein.

1. Sample Preparation (Cell Lysate): a. Culture cells (e.g., murine S49 lymphoma cells) to the desired confluency. b. Treat cells with the experimental compound (e.g., this compound at various concentrations) or a positive control (e.g., a PKA activator like 8-CPT-cAMP) for the specified duration (e.g., 24-72 hours). Include an untreated or vehicle-treated control. c. Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS). d. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel electrophoresis until adequate separation of proteins is achieved. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Bim (e.g., Rabbit anti-Bim) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. g. For a loading control, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.

This protocol can be used to demonstrate the lack of a direct effect of this compound on PKA enzymatic activity.

1. Reagents and Materials: a. Purified, active PKA catalytic subunit. b. PKA substrate peptide (e.g., Kemptide). c. ATP solution. d. Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). e. Test compound (this compound) and a known PKA inhibitor (e.g., H-89) as a positive control. f. A detection system, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[11][12]

2. Assay Procedure: a. Prepare serial dilutions of this compound and the control inhibitor in the kinase assay buffer. b. In a microplate, add the PKA enzyme, the PKA substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). e. Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent to deplete unused ATP, followed by Kinase Detection Reagent to measure ADP).[13][14] f. Record the signal (e.g., luminescence). g. Calculate the percent inhibition relative to the vehicle control and, if applicable, determine the IC₅₀ value. For this compound, it is expected that no significant inhibition will be observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow to investigate the effect of a compound on a specific protein and a related enzymatic activity.

Conclusion

This compound is a valuable research tool for studying the consequences of reduced Bim protein expression. However, it is not a direct inhibitor of Protein Kinase A. The primary relationship between PKA and Bim is the transcriptional control exerted by the PKA signaling pathway over the BIM gene. This distinction is critical for the accurate design and interpretation of experiments in cancer biology, immunology, and drug development. Researchers investigating the interplay between these molecules should focus on this compound's ability to modulate Bim expression levels and utilize PKA activators or inhibitors to probe the upstream signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Increased Expression of the Pro-apoptotic Protein BIM, a Mechanism for cAMP/Protein Kinase A (PKA)-induced Apoptosis of Immature T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BIM-1 - Wikipedia [en.wikipedia.org]

- 7. labmix24.com [labmix24.com]

- 8. Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]

- 9. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 11. PKA Kinase Enzyme System Application Note [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. arborassays.com [arborassays.com]

- 14. assets.fishersci.com [assets.fishersci.com]

Investigating the Low Toxicity Profile of Bim-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile of Bim-IN-1, a potent inhibitor of Bim expression. The information presented herein is intended to support further research and development of this compound by providing a comprehensive overview of its reported low toxicity, methodologies for its assessment, and its interaction with key cellular signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule inhibitor that has been identified as a potent downregulator of Bim (Bcl-2 interacting mediator of cell death) expression.[1] Bim is a pro-apoptotic BH3-only protein belonging to the Bcl-2 family, which plays a crucial role in the intrinsic pathway of apoptosis. By reducing the levels of Bim, this compound has the potential to modulate apoptosis in various pathological conditions. A key characteristic of this compound highlighted in preliminary studies is its minimal toxicity, making it an attractive candidate for further therapeutic development.[1]

Summary of Quantitative Toxicity Data

While extensive public data on the quantitative toxicity of this compound is limited, available information suggests a favorable safety profile. The primary study by Richards et al. (2022) serves as the main source for its initial characterization.

| Parameter | Test System | Concentration/Dose | Duration | Observed Effect | Reference |

| In Vitro Cytotoxicity | Mouse Embryonic Fibroblasts | 25 µM, 50 µM | 72 hours | Low toxicity observed | [1] |

| Acute Oral Toxicity | Not Specified (GHS Classification) | Category 4 | Single Dose | Harmful if swallowed (H302) | Material Safety Data Sheet |

| Aquatic Toxicity | Not Specified (GHS Classification) | Category 1 | Not Applicable | Very toxic to aquatic life with long lasting effects (H400/H410) | Material Safety Data Sheet |

Note: The GHS classification for acute oral toxicity suggests a moderate level of hazard upon ingestion, which warrants careful handling and further in-vivo investigation to determine a precise LD50 value.

Key Experimental Protocols

The following sections outline the likely methodologies employed to assess the toxicity profile of this compound, based on standard practices in preclinical drug development. These are reconstructed protocols and should be cross-referenced with the original publication by Richards et al. (2022) for precise details.

In Vitro Cytotoxicity Assay (Cell Viability)

Objective: To determine the effect of this compound on the viability of cells in culture.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to achieve final concentrations of 25 µM and 50 µM in the cell culture media. Control wells receive the vehicle (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: The treated plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Acute Oral Toxicity Study (In Vivo)

Objective: To evaluate the potential adverse effects of a single oral dose of this compound in an animal model.

Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

-

Animal Model: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the initial dose-range finding study.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, and are allowed to acclimatize for at least 5 days before the experiment.

-

Dosing: A starting dose is selected based on in vitro data and in silico predictions. This compound is formulated in a suitable vehicle and administered by oral gavage to a small group of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for up to 14 days.

-

Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.

-

Dose Progression: Depending on the outcome of the initial dose, the dose is escalated or de-escalated in subsequent groups of animals to determine the dose range that causes toxicity and the maximum tolerated dose (MTD).

Signaling Pathways and Mechanism of Action

Bim is a central regulator of apoptosis. Its expression and activity are tightly controlled by various signaling pathways. This compound is reported to reduce the expression levels of Bim, thereby promoting cell survival.[1]

Bim-Mediated Apoptosis Pathway

Bim acts as a direct activator of the pro-apoptotic proteins BAX and BAK, and also as an inhibitor of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. Upon activation, BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Caption: Bim-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.

Regulatory Pathways of Bim Expression

The expression and activity of Bim are regulated by several key signaling pathways, providing multiple points for therapeutic intervention.

Caption: Key signaling pathways regulating the expression and activity of Bim.

Off-Target Effects and Selectivity

An important aspect of the low toxicity profile of this compound is its selectivity. It has been reported to have little inhibitory effect on protein kinase A (PKA) activity, suggesting a specific mechanism of action that avoids broad kinase inhibition, a common source of toxicity for many small molecule inhibitors.[1] Further studies are required to comprehensively profile the off-target activities of this compound against a wider panel of kinases and other potential cellular targets.

Conclusion and Future Directions

The available data on this compound suggest that it is a promising therapeutic candidate with a low toxicity profile. Its ability to potently inhibit Bim expression with minimal off-target effects on PKA makes it a valuable tool for studying the role of Bim in health and disease, and a potential starting point for the development of novel therapeutics.

Future research should focus on:

-

Comprehensive in vivo toxicity studies: Including sub-chronic and chronic toxicity studies to establish a detailed safety profile.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its in vivo efficacy.

-

Broad off-target screening: To confirm its selectivity and identify any potential for unforeseen side effects.

-

Efficacy studies in relevant disease models: To validate its therapeutic potential in conditions where modulation of apoptosis is beneficial.

By addressing these key areas, the full therapeutic potential of this compound can be realized, paving the way for its potential clinical application.

References

An In-depth Technical Guide to Bim-IN-1 and Its Indirect Interaction with the Bcl-2 Family of Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Bim-IN-1, a potent inhibitor of Bim expression. Contrary to direct Bcl-2 family binders, this compound modulates the apoptotic pathway by reducing the cellular levels of the pro-apoptotic BH3-only protein, Bim. This guide details the mechanism of action, summarizes the quantitative data on its efficacy, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: An Indirect Interaction with the Bcl-2 Family

This compound is a potent small molecule that functions as an inhibitor of Bim expression.[1][2][3] Its interaction with the Bcl-2 family of proteins is not direct; it does not bind to anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1. Instead, this compound modulates the balance of pro- and anti-apoptotic signals by reducing the concentration of the Bim protein.

The pro-apoptotic protein Bim is a crucial activator of the intrinsic apoptosis pathway. It acts as a "BH3-only" protein that can neutralize all pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby releasing the effector proteins Bax and Bak to trigger mitochondrial outer membrane permeabilization and subsequent cell death.[4][5] By lowering the cellular levels of Bim, this compound effectively strengthens the pro-survival signaling cascade, making it a valuable tool for studying the roles of Bim in apoptosis.

Quantitative Data: Efficacy of Bim Expression Inhibition

The primary quantitative measure for this compound is its ability to reduce the expression of the Bim protein in a cellular context. The available data demonstrates a dose-dependent effect at the micromolar level.

| Compound | Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |

| This compound | Mouse Embryonic Fibroblasts | 25, 50 | 72 hours | Strong reduction of Bim expression levels with low toxicity.[1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism involves the suppression of Bim protein expression. This alters the equilibrium of protein-protein interactions within the Bcl-2 family, leading to an anti-apoptotic outcome. The diagram below illustrates this proposed pathway.

Caption: this compound signaling pathway leading to the inhibition of apoptosis.

Experimental Protocols

To characterize the activity of this compound, two primary types of experiments are conducted: quantification of Bim expression (protein and mRNA levels) and assessment of the downstream functional effect on apoptosis.

Protocol for Quantification of Bim Protein by Western Blot

This protocol details the steps to measure changes in Bim protein levels in cultured cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cells (e.g., mouse embryonic fibroblasts) in 6-well plates and culture to ~70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 25 µM, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

2. Lysate Preparation:

-

Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[6]

3. SDS-PAGE and Electrotransfer:

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-15% Mini-PROTEAN TGX Stain-free Gel.[6][7]

-

Run the gel at 100-150 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane overnight at 4°C with a primary antibody against Bim (e.g., Cell Signaling Technology, #2933 or #2819, diluted 1:1000).[6][8]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, diluted 1:20,000) for 1 hour at room temperature.[6]

-

Wash the membrane again as in the previous step.

-

Apply a chemiluminescent substrate (e.g., Clarity Western ECL Substrate) and visualize the bands using a digital imaging system.[6]

-

Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol for Quantification of Bim mRNA by qRT-PCR

This protocol is for measuring changes in Bim mRNA transcript levels.

1. Cell Culture and Treatment:

-

Treat cells as described in section 4.1.

2. RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 pg to 100 ng of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) following the manufacturer's protocol.[9][10]

4. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µL volume containing:

-

10 µL 2X SYBR Green Master Mix

-

0.4 µL Forward Primer (10 µM)

-

0.4 µL Reverse Primer (10 µM)

-

Template cDNA (< 5 µL)

-

Nuclease-free water to 20 µL[9]

-

-

Use primers specific for the Bim gene and a reference gene (e.g., Actb, Gapdh).

-

Include a No Template Control (NTC) for each primer set.[9]

5. Data Analysis:

-

Run the reaction on a real-time PCR instrument.

-

Calculate the relative expression of Bim mRNA using the ΔΔCt method, normalized to the reference gene.

Protocol for Apoptosis Assessment by Annexin V/PI Staining

This protocol assesses the functional consequence of Bim inhibition on cell viability.

1. Cell Culture and Treatment:

-

Treat cells in 6-well plates as described in section 4.1.

2. Cell Staining:

-

Harvest both floating and adherent cells and wash them with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells[11]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound||DC Chemicals [dcchemicals.com]

- 4. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 2.7. Western Blotting [bio-protocol.org]

- 7. bio-rad.com [bio-rad.com]

- 8. Bim Antibody | Cell Signaling Technology [cellsignal.com]

- 9. 1-step qRT-PCR Protocol on Bio-Rad iCycler™ Clinisciences [clinisciences.com]

- 10. dllzjd.com [dllzjd.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Regulation of Bim Expression

Introduction

The B-cell lymphoma 2 (Bcl-2)-interacting mediator of cell death (Bim) is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2][3][4] As a critical initiator of the intrinsic apoptotic pathway, Bim's expression and activity are meticulously controlled at multiple levels to ensure cellular homeostasis.[1][2][3][4] Dysregulation of Bim is implicated in various pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2][3] In cancer, for instance, suppressed Bim expression is a common mechanism for tumor progression and the development of therapeutic resistance.[1][2][3] Conversely, enhanced Bim activity can contribute to the loss of healthy cells in autoimmune and neurodegenerative conditions.[2][3]

This technical guide provides a comprehensive overview of the complex regulatory network governing Bim expression, from transcriptional control to post-translational modifications. It is designed to serve as a resource for researchers and professionals involved in apoptosis research and the development of novel therapeutics targeting cell death pathways.

Transcriptional Regulation of Bim

The transcription of the BCL2L11 gene, which encodes Bim, is a primary control point for its expression. This process is governed by a diverse array of transcription factors that respond to various intracellular and extracellular signals.

Key Transcriptional Activators

Several transcription factors have been identified as direct activators of Bim transcription, integrating signals from survival and stress pathways.

-

Forkhead Box O3 (FOXO3a): A major regulator of Bim, FOXO3a is a key effector of the PI3K/Akt survival pathway.[5][6] In the presence of survival factors like cytokines or growth factors, the PI3K/Akt pathway is active, leading to the phosphorylation of FOXO3a.[5] This phosphorylation event causes FOXO3a to be sequestered in the cytoplasm, preventing it from activating target gene expression.[5] Upon withdrawal of survival signals, Akt becomes inactive, allowing FOXO3a to translocate to the nucleus, bind to conserved sites in the Bim promoter, and drive its transcription.[5][6][7][8]

-

c-Jun: As a component of the AP-1 transcription factor complex, c-Jun is a downstream target of the c-Jun N-terminal kinase (JNK) signaling pathway, which is typically activated by cellular stress.[1][9] The JNK/c-Jun pathway is crucial for Bim upregulation in neurons following the withdrawal of survival signals.[1]

-

Other Activators: A range of other transcription factors can also induce Bim expression, often in a cell-type or stimulus-specific manner. These include E2F1, c-Myc, NF-Y, Smad1/3, and Runx1-3.[1][10]

Transcriptional Repressors

Conversely, several factors act to repress Bim transcription, contributing to cell survival.

-

YY1 and RelA: The Yin Yang 1 (YY1) and RelA transcription factors can cooperate to repress Bim transcription.[4] They have been shown to bind to a specific region within the Bim promoter to inhibit its activity.[4]

-

Other Repressors: Additional repressors include HoxB8, SPi-1/PU.1, and Pokemon, which contribute to the fine-tuning of Bim levels in different cellular contexts.[1][10]

Signaling Pathways in Transcriptional Control

The signaling pathways that converge on these transcription factors are central to regulating Bim levels. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating FOXO3a, thereby suppressing Bim transcription.[5][6] In contrast, stress-activated pathways like the JNK pathway promote apoptosis by activating transcription factors such as c-Jun.[1]

Post-Transcriptional Regulation

After transcription, Bim expression is further controlled through mechanisms that affect the mRNA transcript itself.

-

Alternative Splicing: The Bim gene undergoes alternative splicing to produce several isoforms, with BimEL (Extra Long), BimL (Long), and BimS (Short) being the most studied.[4] These isoforms exhibit different pro-apoptotic potencies; BimS is generally considered the most powerful, partly because it lacks domains that are targets for negative regulation.[4]

-

mRNA Stability and microRNAs: The stability of Bim mRNA can be modulated by RNA-binding proteins. For example, the heat-shock cognate protein 70 (Hsc70) can bind to AU-rich elements in the 3'-untranslated region (3'-UTR) of Bim mRNA, influencing its stability in response to cytokine signaling.[11] Additionally, a variety of microRNAs (e.g., miR-17~92, miR-221/222) can target Bim mRNA for degradation or translational repression, thereby promoting cell survival.[1]

Post-Translational Regulation

The activity and stability of the Bim protein are subject to rigorous post-translational modifications, primarily phosphorylation and ubiquitination. This level of control allows for a rapid cellular response to changing conditions.

Phosphorylation by MAP Kinases

Mitogen-activated protein kinases (MAPKs) are key regulators of Bim. The outcome of phosphorylation depends on the specific kinase and the sites that are modified.[1][12]

-

ERK1/2: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are typically activated by survival signals.[13][14] ERK1/2 can phosphorylate BimEL on multiple serine residues (e.g., Ser55, Ser65, Ser73 in mouse Bim).[12][13][15] This multi-site phosphorylation event marks Bim for ubiquitination and subsequent degradation by the proteasome, effectively neutralizing its pro-apoptotic function.[12][13][14][16] This mechanism allows mitogen-stimulated cells to proliferate without succumbing to apoptosis.[13]

-

JNK and p38: In contrast to ERK, the JNK and p38 MAP kinases are activated by stress stimuli.[1][17] JNK can phosphorylate Bim, which may increase its pro-apoptotic activity.[1][18][19] This can occur by causing Bim to be released from sequestration with the dynein motor complex on microtubules, freeing it to interact with anti-apoptotic Bcl-2 proteins at the mitochondria.[17][19][20]

Ubiquitination and Proteasomal Degradation

The stability of the Bim protein is largely controlled by the ubiquitin-proteasome system.[21][22] As mentioned, ERK1/2-mediated phosphorylation is a primary signal for Bim degradation.[14] This phosphorylation event creates a binding site for an E3 ubiquitin ligase, which attaches poly-ubiquitin chains to Bim, targeting it for destruction by the 26S proteasome.[14][23] This rapid degradation ensures that Bim levels are kept low in healthy, proliferating cells.[21][22]

Quantitative Data on Bim Regulation

The following tables summarize quantitative findings from studies investigating the regulation of Bim expression and stability.

Table 1: Regulation of Bim mRNA and Protein Expression

| Cell Type | Treatment/Condition | Change in Bim mRNA | Change in Bim Protein | Reference |

| Breast Cancer (MCF-7) | Paclitaxel Treatment | Increased | Dramatically Increased | [7] |

| T Cells | Mitogenic Stimulation (anti-CD3/CD28 + IL-2) | Not specified | Levels Declined | [13] |

| T Cells | Mitogenic Stimulation + MEK Inhibitor (U0126) | Not specified | Decline Prevented | [13] |

| Neurons | Preconditioning Ischemia | Not specified | Reduced | [21][22] |

| Neurons | Preconditioning + Proteasome Inhibitor (MG132) | Not specified | Degradation Prevented | [21][22] |

Table 2: Effects of Kinase Activity on Bim Phosphorylation and Stability

| Kinase Pathway | Condition/Inhibitor | Effect on Bim Phosphorylation | Effect on Bim Stability/Level | Reference |

| MEK/ERK | Activation by Survival Factors | Increased | Decreased (promotes degradation) | [13][14] |

| MEK/ERK | Inhibition with U0126 | Reduced | Increased (blocks degradation) | [13][21][22] |

| JNK | UV Radiation | Increased (on Thr-112) | May increase activity | [12] |

| JNK | Trophic Factor Deprivation | Increased (on Ser65) | Potentiates pro-apoptotic activity | [18] |

| PI3K/Akt | Inhibition with LY294002 (in sympathetic neurons) | Not specified | Protein Levels Increased | [24] |

Appendices: Experimental Protocols

Detailed methodologies are crucial for the accurate study of Bim regulation. Below are representative protocols for key experimental techniques.

Protocol: Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding

This protocol is used to determine if a transcription factor, such as FOXO3a, binds to a specific region of DNA, like the Bim promoter, within intact cells.

Methodology:

-

Cross-linking: Treat cells (e.g., 1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-FOXO3a). As a negative control, use a non-specific IgG antibody.

-

Capture and Wash: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the putative binding region in the Bim promoter. The amount of amplified DNA will reflect the in-vivo binding of the transcription factor to the promoter.

Protocol: Western Blotting for Bim Phosphorylation

This protocol allows for the detection and quantification of total Bim and its phosphorylated forms.

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to total Bim or a phospho-specific form of Bim (e.g., anti-phospho-Bim Ser69) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system. A loading control, such as an antibody against GAPDH or β-actin, should be used to confirm equal protein loading.

Protocol: Protein Stability (Cycloheximide Chase) Assay

This assay measures the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation over time.

Methodology:

-

Cell Treatment: Culture cells under the desired experimental conditions (e.g., with or without a survival factor). Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 10-100 µg/mL.

-

Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, and 8 hours). The "0 hour" time point represents the initial level of the protein before degradation begins.

-

Protein Analysis: Prepare protein lysates from the cells collected at each time point. Analyze the levels of Bim protein by Western blotting as described in Protocol 5.2.

-

Quantification and Analysis: Quantify the band intensity for Bim at each time point using densitometry software. Normalize the Bim signal to a stable loading control. Plot the percentage of remaining Bim protein against time. The time at which 50% of the protein has been degraded is its half-life (t1/2).

References

- 1. oncotarget.com [oncotarget.com]

- 2. Regulation of Bim in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. FOXO transcription factors directly activate bim gene expression and promote apoptosis in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FoxO3a transcriptional regulation of Bim controls apoptosis in paclitaxel-treated breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct transcriptional regulation of Bim by FoxO3a mediates STI571-induced apoptosis in Bcr-Abl-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytokines direct the regulation of Bim mRNA stability by heat-shock cognate protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-site Phosphorylation Regulates Bim Stability and Apoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEK/ERK-Mediated Phosphorylation of Bim is Required to Ensure Survival of T and B Lymphocytes during Mitogenic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. JNK-mediated BIM phosphorylation potentiates BAX-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Rapid degradation of Bim by the ubiquitin-proteasome pathway mediates short-term ischemic tolerance in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RAPID DEGRADATION OF BIM BY THE UBIQUITIN-PROTEASOME PATHWAY MEDIATES SHORT-TERM ISCHEMIC TOLERANCE IN CULTURED NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. The MEK-ERK pathway negatively regulates bim expression through the 3' UTR in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Bim-IN-1 in Mouse Embryonic Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Bim-IN-1, a potent inhibitor of Bim expression, with a specific focus on its effects in mouse embryonic fibroblasts (MEFs). This document outlines the quantitative data from initial experiments, detailed experimental protocols, and the implicated signaling pathways.

Core Findings and Data Presentation

This compound has been identified as a compound capable of significantly reducing the expression of the pro-apoptotic protein Bim in mouse embryonic fibroblasts.[1] The initial studies demonstrate a dose-dependent reduction in Bim levels with minimal associated toxicity.

| Compound | Cell Line | Concentration (µM) | Duration (hours) | Outcome |

| This compound | Mouse Embryonic Fibroblasts | 25 | 72 | Strong reduction of Bim expression |

| This compound | Mouse Embryonic Fibroblasts | 50 | 72 | Strong reduction of Bim expression |

Table 1: Summary of quantitative data on the effect of this compound on Bim expression in mouse embryonic fibroblasts. Data is based on preliminary studies and indicates a qualitative "strong reduction."[1]

Signaling Pathway

This compound is classified as an inhibitor of Bim expression.[1][2] The broader signaling context involves the intrinsic pathway of apoptosis. Bim, a BH3-only protein, is a critical initiator of this pathway. It can directly activate the pro-apoptotic proteins BAX and BAK or neutralize anti-apoptotic BCL-2 family members (like BCL-2, BCL-xL, and MCL-1), leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. The precise mechanism by which this compound inhibits the expression of Bim is a key area of ongoing investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound in mouse embryonic fibroblasts.

Cell Culture and Treatment

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed MEFs in appropriate culture vessels and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing this compound at final concentrations of 25 µM and 50 µM. A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for 72 hours.

-

Western Blotting for Bim Expression

-

Cell Lysis:

-

After the 72-hour treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Normalize Bim protein levels to a loading control, such as β-actin or GAPDH.

-

References

The Significance of Bim in Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a crucial checkpoint for cellular life-and-death decisions. Within this family, the BH3-only protein Bim (Bcl-2 interacting mediator of cell death) has emerged as a critical initiator of apoptosis in response to a wide array of cellular stresses. This technical guide provides an in-depth exploration of the significance of Bim in programmed cell death, detailing its molecular mechanisms, regulation, and its role as a therapeutic target in drug development.

Core Concepts: Bim's Role as a Sentinel of Cellular Stress

Bim is a pro-apoptotic BH3-only protein that functions as a sentinel for various apoptotic stimuli, including growth factor withdrawal, DNA damage, and endoplasmic reticulum (ER) stress. Its primary role is to sense these stress signals and translate them into the activation of the core apoptotic machinery.

Mechanism of Action: Direct Activation and Neutralization of Anti-Apoptotic Proteins

The pro-apoptotic function of Bim is executed through two primary mechanisms:

-

Direct Activation of Effector Proteins: Bim can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization at the outer mitochondrial membrane and subsequent mitochondrial outer membrane permeabilization (MOMP).[1]

-

Neutralization of Anti-Apoptotic Proteins: Bim possesses a single Bcl-2 homology 3 (BH3) domain, which allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[2] By sequestering these pro-survival proteins, Bim liberates Bax and Bak, allowing them to execute their pro-apoptotic function.[1]

The dual action of Bim as both a direct activator and a sensitizer makes it a potent and versatile initiator of apoptosis.

Regulation of Bim Activity

The expression and activity of Bim are tightly regulated at multiple levels to ensure that apoptosis is initiated only when necessary. This intricate regulatory network provides multiple points for therapeutic intervention.

Transcriptional Regulation

The transcription of the BCL2L11 gene, which encodes Bim, is controlled by several key transcription factors in response to specific cellular signals. A prominent regulator is the forkhead box O3 (FOXO3a) transcription factor, which is activated upon the inhibition of the PI3K/Akt survival signaling pathway.[3] Additionally, the transcription factor E2F1 has been shown to upregulate Bim expression.[4]

Post-Translational Modifications

Post-translational modifications play a crucial role in modulating Bim's stability and pro-apoptotic activity.

-

Phosphorylation: Phosphorylation can have opposing effects on Bim function. For instance, phosphorylation by the ERK/MAPK pathway can target Bim for proteasomal degradation, thereby promoting cell survival.[1] Conversely, phosphorylation by JNK can enhance its pro-apoptotic activity.[1][5]

-

Ubiquitination: The stability of Bim is largely controlled by the ubiquitin-proteasome system. Phosphorylation often serves as a signal for ubiquitination and subsequent degradation.

Subcellular Localization

In healthy cells, a significant portion of Bim is sequestered to the microtubular cytoskeleton through its interaction with the dynein motor complex.[6] Upon receiving an apoptotic stimulus, Bim is released from this complex and translocates to the mitochondria to engage with other Bcl-2 family members.[6]

Bim Isoforms

Alternative splicing of the BCL2L11 gene gives rise to several Bim isoforms, with the three major ones being BimEL (extra-long), BimL (long), and BimS (short).[7] All three isoforms are pro-apoptotic, with BimS generally considered the most potent due to its constitutive localization to the mitochondria.[2]

Quantitative Data on Bim Interactions

The affinity of Bim for various anti-apoptotic Bcl-2 family proteins is critical for its function. The dissociation constants (Kd) for these interactions have been determined through various biophysical methods.

| Interacting Proteins | Dissociation Constant (Kd) | Reference |

| Bim BH3 and Bcl-2 | 6.1 ± 0.3 nM | |

| Bim BH3 and Bcl-xL | 4.4 ± 0.9 nM | |

| Bim BH3 and Mcl-1 | 5.8 ± 0.1 nM |

Signaling Pathways and Experimental Workflows

Bim-Mediated Apoptotic Signaling Pathway

Caption: A diagram illustrating the central role of Bim in the intrinsic apoptotic pathway.

Experimental Workflow for Investigating Bim-Mediated Apoptosis

Caption: A typical experimental workflow for investigating the function of Bim in apoptosis.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Bim-Bcl-2 Interaction

This protocol describes the co-immunoprecipitation of Bim and Bcl-2 from cell lysates to demonstrate their in vivo interaction.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

Anti-Bim antibody (for immunoprecipitation).

-

Anti-Bcl-2 antibody (for western blot detection).

-

Protein A/G magnetic beads.

-

Cell culture plates.

-

Magnetic rack.

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Bim antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.